N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide
Description
N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyclohexyl ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(18(23-3)14-4-6-15(19)7-5-14)20-16-8-10-17(11-9-16)21-13(2)22/h4-7,12,16-18,20H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGIYKFHIKGPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)OC)NC2CCC(CC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetonitrile with methanol in the presence of a base to form 1-(4-chlorophenyl)-1-methoxypropan-2-amine. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring and a chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
